1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the purine family and is characterized by the presence of a naphthalene group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the condensation of appropriate purine derivatives with naphthalene-based intermediates. One common method includes the reaction of 1,3-dimethylxanthine with naphthalen-1-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives of the compound .
Scientific Research Applications
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-7-(3-methylphenyl)methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione .
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione .
Uniqueness
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific naphthalene substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H16N4O2/c1-20-16-15(17(23)21(2)18(20)24)22(11-19-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3 |
InChI Key |
TUKFRDHQZYOXFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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